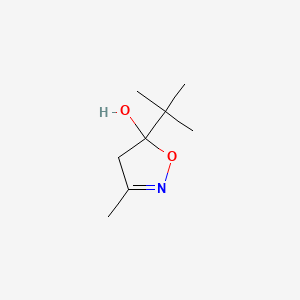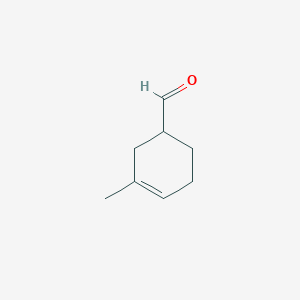
8-Acetyl-11-hydroxyheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-11-hydroxyheptadecanoic acid is a long-chain fatty acid derivative with the molecular formula C19H36O4 This compound is characterized by the presence of an acetyl group at the 8th carbon and a hydroxyl group at the 11th carbon of the heptadecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-11-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method includes the acetylation of 11-hydroxyheptadecanoic acid using acetic anhydride in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-Acetyl-11-hydroxyheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-acetyl-11-ketoheptadecanoic acid or 8-acetyl-11-carboxyheptadecanoic acid.
Reduction: Formation of 8-hydroxy-11-hydroxyheptadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Acetyl-11-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Acetyl-11-hydroxyheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play crucial roles in its biological activity, influencing enzyme interactions and receptor binding. The compound may modulate signaling pathways related to inflammation and cellular metabolism, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Acetyl-12-hydroxyheptadecanoic acid: Similar structure with the hydroxyl group at the 12th carbon.
Heptadecanoic acid: Lacks the acetyl and hydroxyl groups, serving as a simpler analog.
Uniqueness
8-Acetyl-11-hydroxyheptadecanoic acid is unique due to the specific positioning of the acetyl and hydroxyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
54314-69-1 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
8-acetyl-11-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-9-12-18(21)15-14-17(16(2)20)11-8-6-7-10-13-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23) |
Clé InChI |
QCGDDXNWQOBTHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC(CCCCCCC(=O)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


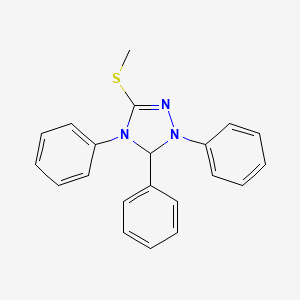
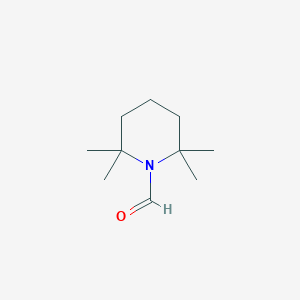

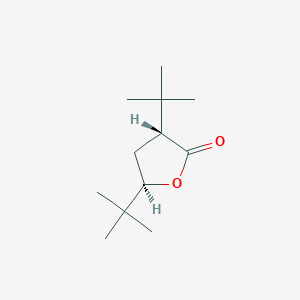
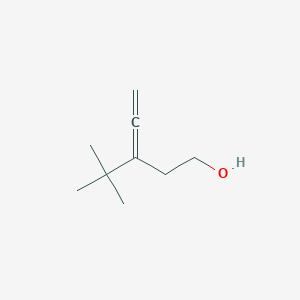
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)

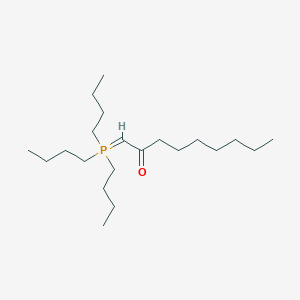

![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)

